![molecular formula C22H22ClFN2O2 B2549465 6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one CAS No. 877792-50-2](/img/structure/B2549465.png)
6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one" is a synthetic molecule that appears to be related to a class of compounds that include various piperazine moieties attached to a core structure. Piperazine derivatives are known for their diverse pharmacological activities, which often make them subjects of interest in the development of new therapeutic agents. Although the specific compound is not directly described in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of a piperazine ring and halogenated aromatic systems.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a piperazine moiety attached to a core structure. For example, the compound described in paper was synthesized by reacting 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. This suggests that the synthesis of the compound might also involve a multi-step reaction, starting with the formation of a piperazine derivative followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of piperazine-containing compounds is often characterized by the presence of intramolecular interactions, such as hydrogen bonding, which can influence the overall conformation and stability of the molecule. In paper , the described compound exhibits a weak intramolecular C—H∙∙∙N interaction. Such interactions are important as they can affect the molecule's binding affinity to biological targets and its pharmacokinetic properties.
Chemical Reactions Analysis
The chemical reactivity of piperazine derivatives can vary depending on the substituents attached to the piperazine ring and the surrounding chemical environment. For instance, the photochemistry of ciprofloxacin, a fluoroquinolone with a piperazine ring, involves low-efficiency substitution reactions and decarboxylation under certain conditions, as discussed in paper . This indicates that the compound may also undergo similar photochemical reactions, which could be relevant for its stability and behavior under light exposure.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of halogen atoms, like chlorine and fluorine, can impact the compound's lipophilicity, which in turn affects its solubility and membrane permeability. The crystal structure analysis, as seen in paper , provides insights into the solid-state properties of these compounds, such as lattice interactions and molecular packing, which are crucial for understanding their behavior in a crystalline form.
Scientific Research Applications
Luminescent Properties and Electron Transfer
Luminescent Properties and Photo-induced Electron Transfer
Novel compounds, including those with piperazine substituents, have been synthesized to study their fluorescence spectra and photo-induced electron transfer (PET) processes. These compounds demonstrate potential as pH probes due to their characteristic fluorescence quantum yields and the ability to quench fluorescence via the PET process, highlighting their applicability in sensing and molecular imaging technologies (Gan et al., 2003).
Synthesis Techniques
Fe-catalyzed Synthesis of Flunarizine and its Isomers
Research into the synthesis of flunarizine, a compound known for its vasodilating and antihistamine activities, has led to the development of efficient, regioselective metal-catalyzed amination techniques. These methods demonstrate the compound's broad potential in chemical synthesis and drug development (Shakhmaev et al., 2016).
Molecular and Crystal Structure
1-Organosulfonyl-2-sila-5-piperazinones
The synthesis of new silacyclanes introduces compounds with Si–N bonds that can be utilized in synthetic applications. These compounds' molecular and crystal structures have been extensively analyzed, showcasing their versatility in chemical transformations and potential for creating novel materials (Shipov et al., 2013).
Antimicrobial and Antitumor Activities
Antimicrobial and Antitumor Properties
Several studies focus on the synthesis and biological evaluation of compounds with potential antimicrobial and antitumor activities. These include the development of novel pyrimidinyl pyrazole derivatives and fluoroquinolone derivatives, showcasing the compound's significance in the search for new therapeutic agents (Naito et al., 2005; Sheu et al., 2003).
Analytical Applications
Analytical Methods for Drug Degradation Products
The development of micellar and microemulsion liquid chromatography methods for analyzing flunarizine and its degradation products indicates the compound's relevance in pharmaceutical analysis and quality control (El-Sherbiny et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O2/c1-14-11-19-21(15(2)22(14)23)16(12-20(27)28-19)13-25-7-9-26(10-8-25)18-6-4-3-5-17(18)24/h3-6,11-12H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSIBKJXUYHJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

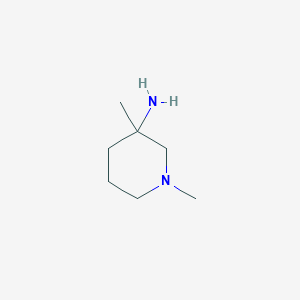
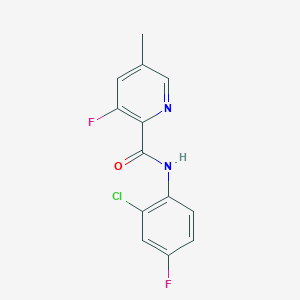
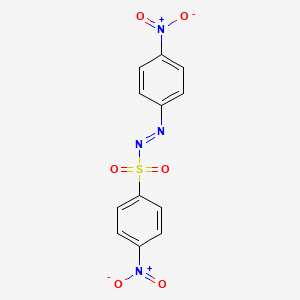
![(E)-N'-methoxy-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2549388.png)
![3-ethyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549389.png)
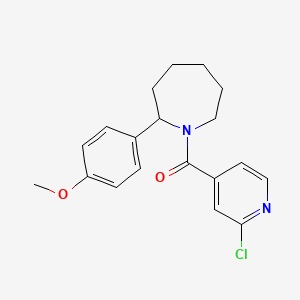
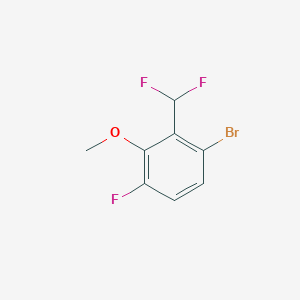
![N-{3-[1-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2549394.png)
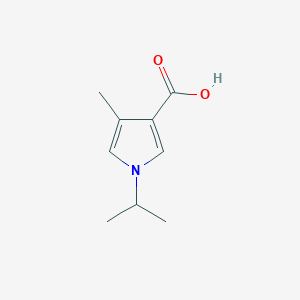
![methyl 2-({5-[(1Z)-(methoxyimino)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)benzoate](/img/structure/B2549398.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(o-tolyl)methanone](/img/structure/B2549399.png)
![N-(4-(N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)phenyl)acetamide](/img/structure/B2549401.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2549403.png)
![N-[4-[2-(benzenesulfonyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2549404.png)